Cas no 1494117-08-6 (3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid)

3-(2,3-Dimethoxyphenyl)-3-acetamidopropanoic acid is a specialized organic compound featuring a dimethoxyphenyl moiety linked to an acetamidopropanoic acid backbone. This structure imparts unique reactivity and potential utility in pharmaceutical and synthetic chemistry applications. The presence of both methoxy and acetamido functional groups enhances its versatility as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or cardiovascular pathways. Its carboxylic acid group allows for further derivatization, facilitating the development of prodrugs or conjugates. The compound's well-defined stereochemistry and purity make it suitable for research in medicinal chemistry, where precise molecular interactions are critical. Its stability under standard conditions ensures reliable handling in laboratory settings.
3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid structure
1494117-08-6 structure
商品名:3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid
CAS番号:1494117-08-6
MF:C13H17NO5
メガワット:267.277784109116
CID:6147680
PubChem ID:63650668

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid
    • Z1143253490
    • AKOS012961224
    • 1494117-08-6
    • EN300-16662494
    • 3-Acetamido-3-(2,3-dimethoxyphenyl)propanoic acid
    • インチ: 1S/C13H17NO5/c1-8(15)14-10(7-12(16)17)9-5-4-6-11(18-2)13(9)19-3/h4-6,10H,7H2,1-3H3,(H,14,15)(H,16,17)
    • InChIKey: HEHSJDVXUFFZGA-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C(=CC=CC=1C(CC(=O)O)NC(C)=O)OC

計算された属性

  • せいみつぶんしりょう: 267.11067264g/mol
  • どういたいしつりょう: 267.11067264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 84.9Ų

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-16662494-0.5g
3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid
1494117-08-6 95.0%
0.5g
$520.0 2025-02-19
Enamine
EN300-16662494-250mg
3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid
1494117-08-6 90.0%
250mg
$498.0 2023-09-21
Enamine
EN300-16662494-100mg
3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid
1494117-08-6 90.0%
100mg
$476.0 2023-09-21
Enamine
EN300-16662494-1000mg
3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid
1494117-08-6 90.0%
1000mg
$541.0 2023-09-21
Enamine
EN300-16662494-2500mg
3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid
1494117-08-6 90.0%
2500mg
$1063.0 2023-09-21
Enamine
EN300-16662494-2.5g
3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid
1494117-08-6 95.0%
2.5g
$1063.0 2025-02-19
Enamine
EN300-16662494-0.1g
3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid
1494117-08-6 95.0%
0.1g
$476.0 2025-02-19
Enamine
EN300-16662494-0.25g
3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid
1494117-08-6 95.0%
0.25g
$498.0 2025-02-19
Enamine
EN300-16662494-1.0g
3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid
1494117-08-6 95.0%
1.0g
$541.0 2025-02-19
Enamine
EN300-16662494-5000mg
3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid
1494117-08-6 90.0%
5000mg
$1572.0 2023-09-21

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid 関連文献

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acidに関する追加情報

3-(2,3-Dimethoxyphenyl)-3-Acetamidopropanoic Acid: A Comprehensive Overview

3-(2,3-Dimethoxyphenyl)-3-acetamidopropanoic acid (CAS No. 1494117-08-6) is a multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this intriguing molecule.

The molecular structure of 3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid is composed of a central propanoic acid moiety substituted with an acetamide group and a 2,3-dimethoxyphenyl ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound. The methoxy groups on the phenyl ring contribute to the molecule's lipophilicity and stability, while the acetamide group enhances its solubility and reactivity.

In terms of synthesis, 3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid can be prepared through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with malononitrile to form the corresponding nitrile intermediate. This intermediate is then hydrolyzed to yield the carboxylic acid derivative, which is subsequently converted to the acetamide through amidation reactions. Recent advancements in green chemistry have led to the development of more environmentally friendly and efficient synthetic routes for this compound.

The biological activities of 3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid have been extensively studied in various in vitro and in vivo models. One of the most notable findings is its potential as an anti-inflammatory agent. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, 3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid has also demonstrated neuroprotective properties. Studies have indicated that it can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism behind these effects is thought to involve the modulation of key signaling pathways involved in cellular stress responses.

In addition to its therapeutic potential, 3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid has been explored for its use as a research tool in biochemical studies. Its ability to interact with specific protein targets makes it valuable for investigating cellular processes and developing new drug candidates. For instance, it has been used to study the role of certain enzymes in metabolic pathways and to identify potential targets for drug discovery.

The safety profile of 3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a viable option for further clinical development. However, ongoing research is necessary to fully understand its long-term safety and efficacy.

In conclusion, 3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid (CAS No. 1494117-08-6) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, contributing to the advancement of healthcare solutions.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量